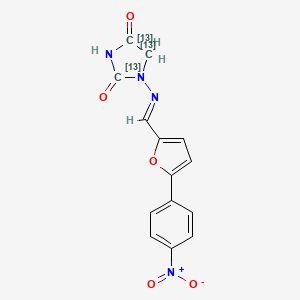

Dantrolene-13C3

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

1-[(E)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]-(2,4,5-13C3)1,3-diazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N4O5/c19-13-8-17(14(20)16-13)15-7-11-5-6-12(23-11)9-1-3-10(4-2-9)18(21)22/h1-7H,8H2,(H,16,19,20)/b15-7+/i8+1,13+1,14+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZOMQRBLCMDCEG-VFVCCWAMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC(=O)N1N=CC2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH2]1[13C](=O)N[13C](=O)N1/N=C/C2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40675655 | |

| Record name | 1-[(E)-{[5-(4-Nitrophenyl)furan-2-yl]methylidene}amino](~13~C_3_)imidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40675655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185234-99-4 | |

| Record name | 1-[(E)-{[5-(4-Nitrophenyl)furan-2-yl]methylidene}amino](~13~C_3_)imidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40675655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to Dantrolene-13C3

This document provides a comprehensive overview of the chemical structure, properties, and mechanism of action of this compound, an isotopically labeled form of the skeletal muscle relaxant Dantrolene. This guide is intended for professionals in research and drug development, offering detailed data, experimental insights, and pathway visualizations.

Chemical Structure and Properties

Dantrolene is a hydantoin derivative that functions as a direct-acting skeletal muscle relaxant.[1][2] Its isotopically labeled counterpart, this compound, is a critical tool in metabolic studies, bioanalytical assays, and pharmacokinetic research, where it serves as an internal standard. The 13C labels are located on the imidazolidine-2,4-dione ring.[3]

IUPAC Name: 1-[(E)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]-(2,4,5-13C3)1,3-diazolidine-2,4-dione.[3]

Physicochemical Properties

The fundamental physical and chemical properties of Dantrolene and its 13C3-labeled analog are summarized below. The primary difference lies in the molecular weight due to the incorporation of three heavy carbon isotopes.

| Property | Dantrolene | This compound | Data Source(s) |

| Molecular Formula | C₁₄H₁₀N₄O₅ | C₁₁¹³C₃H₁₀N₄O₅ | [2][4],[3][5] |

| Molecular Weight | 314.257 g/mol | 317.23 g/mol | [4],[3] |

| Exact Mass | 314.065119 g/mol | 317.075184 g/mol | [2],[3] |

| Appearance | Orange powder/crystals | Not specified | [6] |

| Melting Point | 279-280 °C | Not specified | [6] |

| Solubility | Slightly soluble in water; more soluble in alkaline solutions. | Not specified | [6] |

| XLogP | 1.69 | 1.7 | [7],[3] |

Pharmacokinetic Properties

Dantrolene's clinical efficacy is governed by its pharmacokinetic profile. It is administered orally for chronic spasticity or intravenously for emergencies like malignant hyperthermia.[8]

| Parameter | Value | Data Source(s) |

| Bioavailability | ~70% (Oral) | [1] |

| Protein Binding | Significant, primarily to albumin | [1] |

| Metabolism | Hepatic, via microsomal enzymes | [1] |

| Major Metabolites | 5-hydroxydantrolene, Acetylamino metabolite | [1] |

| Biological Half-life | 4 to 8 hours | [8] |

| Elimination | Urine and Bile Duct | [4][8] |

Mechanism of Action and Signaling Pathways

Dantrolene exerts its therapeutic effect by decoupling the excitation-contraction (E-C) coupling process in skeletal muscle.[1] Its primary molecular target is the ryanodine receptor (RyR), an intracellular calcium release channel on the membrane of the sarcoplasmic reticulum (SR).[9][10]

Skeletal Muscle E-C Coupling Inhibition

In healthy skeletal muscle, a neuronal action potential triggers the release of calcium (Ca²⁺) from the SR, which then binds to troponin, initiating muscle contraction.[9] Dantrolene binds specifically to the RyR1 isoform, which is predominant in skeletal muscle, and to a lesser extent RyR3.[10] This binding reduces the channel's sensitivity and inhibits the release of Ca²⁺ into the myoplasm.[10] By lowering the intracellular Ca²⁺ concentration, Dantrolene prevents the actin-myosin cross-bridging required for muscle contraction.[8] This mechanism is crucial for its use in treating malignant hyperthermia, a condition characterized by uncontrolled Ca²⁺ release from the SR.[1][9] Its selectivity for RyR1 and RyR3 over the cardiac RyR2 isoform explains its minimal impact on cardiac muscle function.[10]

Caption: Dantrolene's inhibition of skeletal muscle contraction.

Neuroprotective Pathways

Beyond muscle relaxation, Dantrolene exhibits neuroprotective properties by stabilizing intracellular Ca²⁺ homeostasis in neurons.[10] In neurodegenerative models, such as those for Alzheimer's disease, and in response to excitotoxic insults like ischemia, elevated intracellular Ca²⁺ can trigger apoptotic pathways and oxidative stress.[10] Dantrolene, by inhibiting RyR-mediated Ca²⁺ release from the endoplasmic reticulum, can prevent this cascade. It has been shown to reduce apoptosis and lower cellular peroxide levels, suggesting a role in mitigating neuronal damage.[10]

Caption: Neuroprotective mechanism of Dantrolene via Ca²⁺ modulation.

Experimental Protocols

The synthesis and analysis of Dantrolene and its labeled analogs involve established organic chemistry and analytical techniques.

General Synthesis of Dantrolene

The synthesis of Dantrolene typically involves a multi-step process. The production of this compound would follow a similar pathway, utilizing a 13C-labeled precursor for the hydantoin ring, such as labeled 1-aminohydantoin. The original patented synthesis provides a foundational method.[4][11]

Protocol Outline:

-

Step 1: Diazotization and Coupling: 4-nitroaniline undergoes diazotization. The resulting diazonium salt is coupled with 2-furaldehyde in a copper-catalyzed reaction (a modified Meerwein arylation) to produce 5-(4-nitrophenyl)-2-furaldehyde.[4][11]

-

Step 2: Formation of 1-Aminohydantoin: 1-aminohydantoin is synthesized, for example, by the cyclization of semicarbazideacetic acid. For this compound, labeled precursors would be introduced at this stage.[11]

-

Step 3: Condensation: The 5-(4-nitrophenyl)-2-furaldehyde from Step 1 is condensed with 1-aminohydantoin from Step 2 to form the final Dantrolene product.[4][11]

-

Step 4: Purification: The crude product is purified, often by recrystallization from a solvent like aqueous DMF (dimethylformamide).[6]

Caption: General workflow for the synthesis of Dantrolene.

Pharmacokinetic Analysis Workflow

Pharmacokinetic studies are essential to determine the absorption, distribution, metabolism, and excretion (ADME) profile of a drug. A typical preclinical study in an animal model, such as the minipig or dog, follows a structured protocol.[12][13] this compound would be used as an internal standard for quantification by LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).

Protocol Outline:

-

Animal Model & Acclimation: Healthy subjects (e.g., beagle dogs or Göttingen minipigs) are selected and acclimated to the study environment.[12][13]

-

Dosing: Animals are administered a specific dose of the drug formulation (e.g., 2.5 mg/kg) intravenously.[13] A crossover study design may be used, where each animal receives different formulations in separate periods.[13]

-

Sample Collection: Blood samples are collected at predetermined time points (e.g., pre-dose, and at multiple intervals post-dose) into tubes containing an anticoagulant. Plasma is separated by centrifugation and stored frozen (-70°C or below) until analysis.

-

Sample Preparation: Plasma samples are prepared for analysis. This typically involves protein precipitation followed by the addition of an internal standard (this compound).

-

LC-MS/MS Analysis: The prepared samples are injected into an HPLC system coupled to a mass spectrometer. The concentrations of Dantrolene and its metabolites (like 5-hydroxydantrolene) are quantified by comparing the peak area ratio of the analyte to the internal standard against a standard curve.[6]

-

Data Analysis: Pharmacokinetic parameters (Cmax, AUC, T½, etc.) are calculated from the plasma concentration-time data using specialized software.

Caption: Workflow for a preclinical pharmacokinetic study of Dantrolene.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Dantrolene | C14H10N4O5 | CID 6914273 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | C14H10N4O5 | CID 46780561 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Dantrolene - Wikipedia [en.wikipedia.org]

- 5. This compound - Acanthus Research [acanthusresearch.com]

- 6. Dantrolene [drugfuture.com]

- 7. dantrolene | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 8. Dantrolene - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. What is the mechanism of Dantrolene Sodium? [synapse.patsnap.com]

- 10. Dantrolene: mechanisms of neuroprotection and possible clinical applications in the neurointensive care unit - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Dantrolene sodium, F-440, Dantrium-药物合成数据库 [drugfuture.com]

- 12. accessdata.fda.gov [accessdata.fda.gov]

- 13. accessdata.fda.gov [accessdata.fda.gov]

An In-Depth Technical Guide to the Synthesis and Isotopic Labeling of Dantrolene-¹³C₃

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic pathway for Dantrolene-¹³C₃, an isotopically labeled variant of the skeletal muscle relaxant Dantrolene. The inclusion of three ¹³C atoms in the imidazolidine-2,4-dione (hydantoin) ring makes it an invaluable internal standard for quantitative bioanalytical studies, such as mass spectrometry-based pharmacokinetic and metabolic profiling.

This document outlines a robust three-part synthetic strategy, detailing the preparation of the unlabeled aldehyde intermediate, a proposed synthesis for the key ¹³C₃-labeled aminohydantoin precursor, and the final condensation step to yield the target compound. Detailed experimental protocols, quantitative data, and process diagrams are provided to support researchers in the fields of medicinal chemistry, drug metabolism, and pharmaceutical analysis.

Overall Synthetic Workflow

The synthesis is logically structured into three primary stages: the preparation of the aromatic aldehyde, the construction of the isotopically labeled hydantoin ring, and the final coupling of these two fragments.

Synthetic Pathway and Experimental Protocols

The detailed chemical pathway involves the initial synthesis of two key intermediates, which are then combined in the final step. The isotopic labels are introduced during the synthesis of the aminohydantoin moiety.

Part A: Synthesis of 5-(4-Nitrophenyl)furfural (Intermediate 1)

This synthesis follows a modified Meerwein arylation procedure.[1]

Methodology:

-

Diazotization: A solution of p-nitroaniline (1.0 eq) in a mixture of glacial acetic acid and concentrated hydrochloric acid is cooled to 0-5°C in an ice-salt bath. An aqueous solution of sodium nitrite (1.05 eq) is added dropwise, maintaining the temperature below 5°C. The mixture is stirred for an additional 30 minutes to ensure complete formation of the diazonium salt.

-

Arylation: In a separate flask, furfural (1.5 eq) is dissolved in acetone. Copper(II) chloride dihydrate (0.1 eq) is added as a catalyst. The freshly prepared, cold diazonium salt solution is then added slowly to the furfural solution, keeping the temperature below 35°C. Vigorous gas evolution (N₂) will be observed.

-

Work-up and Purification: After the addition is complete, the reaction mixture is stirred at room temperature for 2-4 hours. The mixture is then poured into a large volume of cold water. The resulting precipitate is collected by vacuum filtration, washed thoroughly with water, and then a cold 5% sodium carbonate solution to remove acidic impurities. The crude solid is recrystallized from ethanol or an ethanol/water mixture to yield 5-(4-nitrophenyl)furfural as a crystalline solid.[2][3]

Part B: Proposed Synthesis of 1-Amino-(2,4,5-¹³C₃)hydantoin (Intermediate 2)

This proposed synthesis is based on an established method for preparing 1-aminohydantoin, adapted for the incorporation of ¹³C isotopes.[1][4] The key labeled precursors, [carbonyl-¹³C]Semicarbazide hydrochloride and Ethyl [1,2-¹³C₂]chloroacetate, are reported to be commercially available.[2]

Methodology:

-

Semicarbazone Formation: [carbonyl-¹³C]Semicarbazide hydrochloride (1.0 eq) is dissolved in water, and sodium acetate (1.1 eq) is added, followed by acetone (1.2 eq). The mixture is stirred at room temperature for 1 hour. The resulting white precipitate of acetone [carbonyl-¹³C]semicarbazone is collected by filtration, washed with cold water, and dried.

-

Cyclization: A solution of sodium ethoxide is prepared by dissolving sodium metal (1.1 eq) in absolute ethanol under an inert atmosphere. The dried acetone [carbonyl-¹³C]semicarbazone (1.0 eq) is added, followed by the dropwise addition of Ethyl [1,2-¹³C₂]chloroacetate (1.0 eq). The reaction mixture is heated to reflux for 4-6 hours.

-

Hydrolysis and Isolation: After cooling, the reaction mixture is concentrated under reduced pressure. The residue is redissolved in water and acidified with concentrated hydrochloric acid (e.g., to pH 1-2). The solution is heated at 80-90°C for 1 hour to hydrolyze the protective isopropylidene group.

-

Purification: The solution is cooled, and any precipitated solid is filtered off. The filtrate is neutralized carefully with a base (e.g., sodium carbonate) to precipitate the product. The crude 1-Amino-(2,4,5-¹³C₃)hydantoin is collected by filtration, washed with cold ethanol, and dried under vacuum.

Part C: Synthesis of Dantrolene-¹³C₃ (Final Product)

This final step involves the acid-catalyzed condensation of the aldehyde and the labeled aminohydantoin to form the target hydrazone.

Methodology:

-

Condensation: 5-(4-Nitrophenyl)furfural (Intermediate 1, 1.0 eq) and 1-Amino-(2,4,5-¹³C₃)hydantoin (Intermediate 2, 1.05 eq) are suspended in ethanol. A catalytic amount of a strong acid (e.g., 2-3 drops of concentrated sulfuric acid) is added.

-

Reaction: The mixture is heated to reflux with stirring for 2-4 hours, during which the product precipitates from the solution.

-

Purification and Characterization: The reaction mixture is cooled to room temperature, and the yellow crystalline product is collected by vacuum filtration. The solid is washed sequentially with water, ethanol, and diethyl ether to remove unreacted starting materials and impurities. The final product, Dantrolene-¹³C₃, is dried under vacuum. The isotopic incorporation and chemical purity should be confirmed by high-resolution mass spectrometry (HRMS) and ¹³C-NMR spectroscopy.

Data Presentation

The following tables summarize the key chemical entities in the synthesis and the estimated yields for each major transformation.

Table 1: Properties of Key Intermediates and Final Product

| Compound Name | Structure | Molecular Formula | Molecular Weight (Unlabeled) | Molecular Weight (¹³C₃ Labeled) |

| 5-(4-Nitrophenyl)furfural | Intermediate 1 | C₁₁H₇NO₄ | 217.18 g/mol | N/A |

| 1-Aminohydantoin | Intermediate 2 | C₃H₅N₃O₂ | 115.09 g/mol | 118.09 g/mol |

| Dantrolene | Final Product | C₁₄H₁₀N₄O₅ | 314.26 g/mol | 317.26 g/mol |

Table 2: Summary of Synthetic Steps and Estimated Yields

| Step | Reaction Description | Starting Materials | Product | Estimated Yield (%) |

| A | Meerwein Arylation | p-Nitroaniline, Furfural | 5-(4-Nitrophenyl)furfural | 40 - 50% |

| B | Proposed Hydantoin Synthesis | [¹³C]Semicarbazide, Ethyl [1,2-¹³C₂]chloroacetate | 1-Amino-(2,4,5-¹³C₃)hydantoin | 55 - 65% |

| C | Hydrazone Condensation | Intermediates 1 & 2 | Dantrolene-¹³C₃ | 85 - 95% |

| Overall | Total Synthesis | - | Dantrolene-¹³C₃ | ~20 - 30% |

Note: Yields are estimates based on analogous reactions reported in the literature and may vary based on experimental conditions and scale.

References

The Role of Dantrolene-13C3 as an Internal Standard: A Technical Guide

This in-depth technical guide explores the mechanism of action of Dantrolene-13C3 as an internal standard in quantitative bioanalysis. Primarily aimed at researchers, scientists, and drug development professionals, this document elucidates the principles of isotope dilution mass spectrometry, details experimental protocols, and presents quantitative data for the accurate determination of dantrolene in biological matrices.

Core Principle: Isotope Dilution Mass Spectrometry

This compound serves as an internal standard based on the principle of isotope dilution mass spectrometry (IDMS).[1][2][3][4] This is a robust method for quantifying a compound of interest (analyte) in a complex sample. A known amount of the isotopically labeled version of the analyte, in this case, this compound, is added to the sample at the beginning of the analytical process.[2][4]

The fundamental premise of IDMS is that the stable isotope-labeled internal standard is chemically identical to the analyte.[5][6] Consequently, it behaves identically during sample preparation steps such as extraction, derivatization, and chromatography, as well as during the ionization process in the mass spectrometer.[5][6] Any loss of the analyte during these steps will be mirrored by a proportional loss of the internal standard.

The mass spectrometer can differentiate between the analyte (Dantrolene) and the internal standard (this compound) due to their mass difference. The quantification is therefore based on the ratio of the signal from the analyte to the signal from the internal standard, rather than the absolute signal of the analyte.[4][7] This ratio remains constant even if there are variations in sample recovery or instrument response, leading to highly accurate and precise measurements.[5]

Chemical Structures and Mass Spectrometry

The key difference between Dantrolene and its 13C3-labeled internal standard lies in the incorporation of three heavy carbon-13 isotopes in the latter. This mass difference is the basis for their differentiation in the mass spectrometer.

Caption: Chemical Structures of Dantrolene and this compound.

In tandem mass spectrometry (MS/MS), specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard. This technique, known as Multiple Reaction Monitoring (MRM), provides high selectivity and sensitivity.

| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z |

| Dantrolene | 315.1 | 247.1 |

| This compound | 318.1 | 250.1 |

Note: The exact m/z values may vary slightly depending on the instrument and ionization mode. The values presented are hypothetical based on the structures.

Experimental Protocol: Quantification of Dantrolene in Human Plasma

This section outlines a typical experimental protocol for the quantification of dantrolene in human plasma using this compound as an internal standard, adapted from a validated UPLC-MS/MS method.[8]

Sample Preparation: Liquid-Liquid Extraction (LLE)

-

Spiking: To 200 µL of human plasma, add 20 µL of this compound internal standard working solution (concentration will depend on the expected analyte concentration range).

-

Vortexing: Vortex the samples for 30 seconds to ensure thorough mixing.

-

Extraction: Add 1 mL of tertiary butyl methyl ether as the extraction solvent.

-

Vortexing and Centrifugation: Vortex the mixture for 5 minutes, followed by centrifugation at 10,000 rpm for 10 minutes.

-

Supernatant Transfer: Transfer the upper organic layer to a clean tube.

-

Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase.

Caption: Liquid-Liquid Extraction Workflow for Plasma Samples.

UPLC-MS/MS Conditions

-

Chromatographic System: Ultra-Performance Liquid Chromatography (UPLC) system.

-

Column: Reversed-phase C18 column (e.g., 1.7 µm, 2.1 x 30 mm).[8]

-

Mobile Phase: Acetonitrile: 0.1% formic acid (80:20, v/v) in an isocratic mode.[8]

-

Flow Rate: 0.3 mL/min.[8]

-

Injection Volume: 5 µL.

-

Mass Spectrometer: Triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM) of the specific transitions for Dantrolene and this compound.

Data Analysis and Method Validation

The concentration of dantrolene in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratio against the concentration of the analyte for a series of calibration standards.

A bioanalytical method using an isotopically labeled internal standard should be validated according to regulatory guidelines (e.g., FDA).[8] Key validation parameters are summarized in the table below.

| Validation Parameter | Description | Acceptance Criteria |

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99 |

| Accuracy | The closeness of the determined value to the true value. | Within ±15% of the nominal value (±20% at LLOQ) |

| Precision | The closeness of agreement among a series of measurements. | Coefficient of variation (CV) ≤ 15% (≤ 20% at LLOQ) |

| Recovery | The extraction efficiency of an analytical process. | Consistent and reproducible |

| Matrix Effect | The effect of co-eluting, undetected matrix components on the ionization of the analyte. | Internal standard normalized matrix factor should be close to 1 |

| Stability | The chemical stability of an analyte in a given matrix under specific conditions. | Within ±15% of the initial concentration |

Logical Relationship of the Analytical Process

The entire analytical process, from sample receipt to final concentration determination, follows a logical sequence where the internal standard plays a crucial role in ensuring the reliability of the results.

Caption: Overall workflow of the bioanalytical method.

References

- 1. An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides - Journal of Analytical Atomic Spectrometry (RSC Publishing) DOI:10.1039/D4JA00029C [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. osti.gov [osti.gov]

- 4. Isotope dilution - Wikipedia [en.wikipedia.org]

- 5. scispace.com [scispace.com]

- 6. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Direct quantification in bioanalytical LC-MS/MS using internal calibration via analyte/stable isotope ratio - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Simultaneous determination of dantrolene and paracetamol in human plasma by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Certificate of Analysis of Dantrolene-13C3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Dantrolene-13C3, a stable isotope-labeled version of the skeletal muscle relaxant Dantrolene. This document is intended to serve as a comprehensive resource, detailing the essential chemical and physical properties, analytical methodologies for its characterization, and its primary mechanism of action. The information presented herein is crucial for researchers utilizing this compound as an internal standard in quantitative bioanalysis or in metabolic studies.

Quantitative Data Summary

The following tables summarize the key quantitative data typically found in a Certificate of Analysis for this compound. These values are representative and may vary slightly between different manufacturing lots.

Table 1: Chemical and Physical Properties

| Property | Value |

| Chemical Name | 1-[(E)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]-(2,4,5-13C3)1,3-diazolidine-2,4-dione[1] |

| Synonyms | This compound, Dantrium-13C3[1] |

| Molecular Formula | C₁₁¹³C₃H₁₀N₄O₅[2] |

| Molecular Weight | 317.23 g/mol [1][2] |

| CAS Number | 1185234-99-4[2] |

| Appearance | Orange to yellow solid |

| Solubility | Soluble in DMSO |

Table 2: Quality Control Specifications

| Test | Specification | Method |

| Chemical Purity | ≥98% | HPLC |

| Isotopic Enrichment | ≥99 atom % 13C | MS |

| Identity | Conforms to structure | ¹H-NMR |

Experimental Protocols

Detailed methodologies for the key experiments cited in the quality control specifications are provided below. These protocols are based on established analytical techniques for Dantrolene and its isotopically labeled analogues.

2.1. Determination of Chemical Purity by High-Performance Liquid Chromatography (HPLC)

This method is used to assess the chemical purity of this compound by separating it from any potential impurities.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient mixture of acetonitrile and water (containing 0.1% formic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 375 nm.

-

Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL. This stock solution is then diluted with the mobile phase to a final concentration of about 0.1 mg/mL.

-

Procedure: The prepared sample is injected into the HPLC system. The retention time of the main peak corresponding to this compound is recorded.

-

Data Analysis: The purity is calculated by determining the area of the main peak as a percentage of the total area of all peaks in the chromatogram.

2.2. Determination of Isotopic Enrichment by Mass Spectrometry (MS)

This protocol is designed to determine the percentage of 13C atoms incorporated into the Dantrolene molecule.

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

-

Method: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ions is measured.

-

Sample Preparation: A dilute solution of this compound is prepared in a solvent compatible with the mass spectrometer's ionization source (e.g., acetonitrile/water).

-

Procedure: The mass spectrum of the sample is acquired in the region of the molecular ion.

-

Data Analysis: The isotopic distribution of the molecular ion cluster is analyzed. The relative intensities of the peaks corresponding to the unlabeled (M), singly labeled (M+1), doubly labeled (M+2), and triply labeled (M+3) species are measured. The isotopic enrichment is calculated based on the relative abundance of the M+3 peak compared to the other peaks in the cluster, after correcting for the natural abundance of isotopes.

2.3. Structural Confirmation by Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy

This method confirms the chemical structure of this compound.

-

Instrumentation: A Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 400 MHz or higher).

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

-

Sample Preparation: Approximately 5-10 mg of the this compound sample is dissolved in about 0.7 mL of DMSO-d₆.

-

Procedure: The ¹H-NMR spectrum is acquired.

-

Data Analysis: The chemical shifts, splitting patterns, and integration of the observed proton signals are compared with the known spectrum of unlabeled Dantrolene to confirm that the structure is correct. The absence of significant impurity signals further supports the chemical purity of the sample.

Mandatory Visualizations

3.1. Signaling Pathway of Dantrolene's Mechanism of Action

Dantrolene exerts its therapeutic effect by modulating intracellular calcium levels in skeletal muscle cells. It is a direct-acting skeletal muscle relaxant that inhibits the release of calcium from the sarcoplasmic reticulum.[3][4] This is achieved by binding to the ryanodine receptor 1 (RyR1), a calcium channel critical for excitation-contraction coupling.[3] By blocking this channel, Dantrolene effectively reduces the amount of calcium available for muscle contraction, leading to muscle relaxation.[3][5]

Caption: Mechanism of action of Dantrolene in skeletal muscle.

3.2. Experimental Workflow for Quality Control Analysis

The quality control of this compound involves a series of analytical tests to ensure its identity, purity, and isotopic enrichment. This workflow outlines the sequential steps taken from sample reception to the final issuance of the Certificate of Analysis.

Caption: Quality control workflow for this compound.

3.3. Logical Relationship for Bioanalytical Method Using this compound

This compound is primarily used as an internal standard for the quantification of unlabeled Dantrolene in biological samples by LC-MS/MS. This diagram illustrates the logical steps involved in such a bioanalytical assay.

Caption: Bioanalytical workflow using this compound as an internal standard.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound | CAS 1185234-99-4 | LGC Standards [lgcstandards.com]

- 3. researchgate.net [researchgate.net]

- 4. Isotopic labeling - Wikipedia [en.wikipedia.org]

- 5. 13C Isotope Labeling and Mass Spectrometric Isotope Enrichment Analysis in Acute Brain Slices - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Dantrolene-13C3: Sourcing, Characterization, and Application

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Dantrolene-13C3, a stable isotope-labeled internal standard essential for the accurate quantification of the muscle relaxant Dantrolene. This document outlines commercially available sources, typical product specifications, and its primary application in analytical methodologies. Furthermore, it delves into the mechanism of action of Dantrolene, providing a visual representation of the relevant signaling pathway.

Sourcing and Procurement of this compound

This compound is available from several specialized chemical suppliers that provide reference standards and isotopically labeled compounds for research and analytical purposes. While pricing is generally available upon request, researchers can procure this compound from the following reputable vendors:

-

Hexonsynth [1]

-

LGC Standards [2]

-

Santa Cruz Biotechnology [3]

-

Acanthus Research [4]

-

Alfa Chemistry [5]

-

Honeywell Fluka (via Fisher Scientific) [6]

-

MedchemExpress [7]

Purchasing options typically involve direct online inquiry or purchase order submission through the suppliers' websites. It is recommended to request a Certificate of Analysis (CoA) from the chosen supplier to obtain lot-specific data on purity, isotopic enrichment, and other quality control parameters.

Physicochemical Properties and Technical Data

This compound is a stable isotope-labeled version of Dantrolene, where three carbon atoms have been replaced with the Carbon-13 isotope. This labeling makes it an ideal internal standard for mass spectrometry-based quantification methods.[1]

Table 1: General Specifications of this compound

| Property | Value | Reference(s) |

| Chemical Name | 1-[[(E)-[5-(4-nitrophenyl)furan-2-yl]methylidene]amino]-(2,4,5-13C3)1,3-diazolidine-2,4-dione | [8] |

| CAS Number | 1185234-99-4 | [3][8] |

| Molecular Formula | C₁₁¹³C₃H₁₀N₄O₅ | [3][8] |

| Molecular Weight | 317.23 g/mol | [3][8] |

While specific quantitative data such as chemical purity and isotopic enrichment are lot-dependent and must be obtained from the supplier's Certificate of Analysis, typical specifications for high-quality analytical standards are provided below.

Table 2: Typical Quantitative Data for this compound (Example)

| Parameter | Typical Specification |

| Chemical Purity (by HPLC) | ≥98% |

| Isotopic Purity (¹³C) | ≥99 atom % ¹³C |

| Available Quantities | 1 mg, 5 mg, 10 mg, 50 mg |

Experimental Applications and Protocols

The primary application of this compound is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the accurate quantification of Dantrolene in biological matrices such as plasma and serum.[1] The stable isotope label ensures that this compound co-elutes with the unlabeled analyte and experiences similar ionization efficiency, correcting for matrix effects and variations in sample preparation and instrument response.[9][10]

Representative Experimental Protocol: Quantification of Dantrolene in Human Plasma by LC-MS/MS

The following is a generalized protocol based on established methods for the analysis of small molecules in biological fluids.[9][10]

Objective: To determine the concentration of Dantrolene in human plasma samples using a validated LC-MS/MS method with this compound as an internal standard.

Materials:

-

Dantrolene analytical standard

-

This compound internal standard

-

Human plasma (blank and study samples)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Protein precipitation solvent (e.g., acetonitrile with 1% formic acid)

-

LC column (e.g., C18 reversed-phase)

-

LC-MS/MS system with electrospray ionization (ESI) source

Methodology:

-

Preparation of Standards and Quality Controls (QCs):

-

Prepare stock solutions of Dantrolene and this compound in a suitable organic solvent (e.g., methanol or DMSO).

-

Prepare a series of calibration standards by spiking blank human plasma with known concentrations of Dantrolene.

-

Prepare QC samples at low, medium, and high concentrations in blank human plasma.

-

Prepare a working solution of the internal standard (this compound) at a fixed concentration.

-

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of the this compound internal standard working solution and vortex briefly.

-

Add 300 µL of cold protein precipitation solvent (e.g., acetonitrile with 1% formic acid).

-

Vortex vigorously for 1 minute to precipitate plasma proteins.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Inject a small volume (e.g., 5-10 µL) of the prepared sample onto the LC column.

-

Perform a gradient elution using a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

-

Mass Spectrometry (MS/MS):

-

Operate the mass spectrometer in positive or negative electrospray ionization mode.

-

Use Multiple Reaction Monitoring (MRM) to detect the precursor-to-product ion transitions for both Dantrolene and this compound.

-

-

-

Data Analysis:

-

Integrate the peak areas for the MRM transitions of Dantrolene and this compound.

-

Calculate the peak area ratio of Dantrolene to this compound.

-

Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards.

-

Determine the concentration of Dantrolene in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Mechanism of Action and Signaling Pathway

Dantrolene exerts its muscle relaxant effects by directly inhibiting the ryanodine receptor (RyR), a calcium release channel located on the membrane of the sarcoplasmic reticulum in skeletal muscle.[11] In conditions such as malignant hyperthermia, certain triggers (e.g., volatile anesthetics, succinylcholine) cause an uncontrolled release of calcium from the sarcoplasmic reticulum, leading to sustained muscle contraction and a hypermetabolic state.[11][12] Dantrolene binds to the RyR1 isoform, stabilizing the closed state of the channel and thereby reducing calcium efflux.[13][14]

Below are diagrams illustrating the experimental workflow for Dantrolene quantification and the signaling pathway of Dantrolene's action.

References

- 1. academic.oup.com [academic.oup.com]

- 2. This compound | CAS 1185234-99-4 | LGC Standards [lgcstandards.com]

- 3. scbt.com [scbt.com]

- 4. This compound - Acanthus Research [acanthusresearch.com]

- 5. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 6. This compound, Honeywell Fluka 10 mg | Buy Online | Honeywell Fluka | Fisher Scientific [fishersci.co.uk]

- 7. medchemexpress.com [medchemexpress.com]

- 8. This compound | C14H10N4O5 | CID 46780561 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Simultaneous determination of dantrolene and paracetamol in human plasma by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Malignant Hyperthermia - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Management of Suspected Malignant Hyperthermia With Dantrolene: Clinical Insights From 2 Case Reports in a Single-Center Experience - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Dantrolene inhibition of ryanodine receptor Ca2+ release channels. Molecular mechanism and isoform selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Dantrolene inhibition of ryanodine receptor 1 carrying the severe malignant hyperthermia mutation Y522S visualized by cryo-EM - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Dantrolene-13C3 Safety, Handling, and Application

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data, handling precautions, and a representative experimental application for Dantrolene-13C3. The information is intended to support researchers, scientists, and drug development professionals in the safe and effective use of this isotopically labeled compound.

Safety Data Sheet (SDS) Summary

The following tables summarize the key safety and property information for Dantrolene. This information is compiled from various supplier safety data sheets for Dantrolene and its isotopically labeled analogs and should be considered representative for this compound. Users must always refer to the specific SDS provided by their supplier before handling the compound.

Physical and Chemical Properties

| Property | Value | Source |

| Chemical Formula | C₁₁¹³C₃H₁₀N₄O₅ | [1] |

| Molecular Weight | 317.23 g/mol | [1][2] |

| Appearance | Yellow-orange solid crystalline powder | [3] |

| Solubility | Poor water solubility | [4] |

| Storage Temperature | 4°C, sealed in a cool, well-ventilated area away from direct sunlight and ignition sources. | [5] |

Toxicological Information

| Metric | Value | Species | Source |

| LD₅₀ (Oral) | 7,432 mg/kg | Rat | [6] |

| LDLO (Oral) | 600 mg/kg | Woman | [6] |

| Intraperitoneal LD₅₀ | 413 mg/kg | Rat | [6] |

| Subcutaneous LD₅₀ | >16 g/kg | Rat | [6] |

Hazard Identification

| Hazard Statement | Description |

| H341 | Suspected of causing genetic defects.[6] |

| H351 | Suspected of causing cancer.[6] |

| H361 | Suspected of damaging fertility or the unborn child.[6] |

| H373 | May cause damage to organs through prolonged or repeated exposure.[6] |

Handling Precautions

Strict adherence to safety protocols is essential when handling this compound.

-

Engineering Controls : Use only in areas with appropriate exhaust ventilation to minimize dust and aerosol formation.[5]

-

Personal Protective Equipment (PPE) :

-

Safe Handling Practices :

-

First Aid Measures :

-

Inhalation : Move the exposed person to fresh air. Seek medical attention if symptoms persist.[10]

-

Skin Contact : Immediately wash with soap and water and rinse thoroughly.[8]

-

Eye Contact : Rinse opened eye for several minutes under running water. If symptoms persist, consult a doctor.[8]

-

Ingestion : Rinse mouth and consult a doctor. Do not induce vomiting.[9]

-

Mechanism of Action: Signaling Pathway

Dantrolene acts as a postsynaptic muscle relaxant by inhibiting the release of calcium ions from the sarcoplasmic reticulum in muscle cells.[4] It achieves this by binding to and antagonizing the ryanodine receptor 1 (RyR1), a key channel for calcium release.[1] This reduction in intracellular calcium concentration uncouples muscle excitation from contraction.[11]

Caption: Dantrolene's mechanism of action in a skeletal muscle cell.

Representative Experimental Protocol: Quantification of Dantrolene in Plasma using LC-MS/MS with this compound as an Internal Standard

This protocol outlines a common use for this compound as an internal standard for the accurate quantification of Dantrolene in biological matrices, such as plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Objective

To determine the concentration of Dantrolene in plasma samples from a pharmacokinetic study using a stable isotope-labeled internal standard (this compound) to correct for matrix effects and variations in sample processing and instrument response.

Materials and Reagents

-

Dantrolene (analytical standard)

-

This compound (internal standard)

-

Control plasma (e.g., human, rat)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

-

LC-MS/MS system

Stock and Working Solutions

-

Dantrolene Stock Solution (1 mg/mL): Accurately weigh and dissolve Dantrolene in a suitable solvent (e.g., DMSO or methanol).

-

This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in the same solvent.

-

Dantrolene Working Solutions: Prepare a series of dilutions from the stock solution in 50% acetonitrile to create calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

-

This compound Working Solution (50 ng/mL): Dilute the internal standard stock solution in 50% acetonitrile.

Sample Preparation

-

Protein Precipitation:

-

Pipette 50 µL of plasma sample (calibration standard, quality control, or unknown) into a microcentrifuge tube.

-

Add 10 µL of the this compound working solution (50 ng/mL) and vortex briefly.

-

Add 150 µL of cold acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

-

Centrifugation:

-

Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.

-

-

Supernatant Transfer:

-

Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

-

LC-MS/MS Analysis

-

Liquid Chromatography (LC) Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A suitable gradient to separate Dantrolene from matrix components (e.g., 5% to 95% B over 5 minutes).

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

-

Mass Spectrometry (MS/MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode (to be optimized).

-

Multiple Reaction Monitoring (MRM):

-

Dantrolene: Monitor a specific precursor-to-product ion transition (e.g., m/z 315 -> m/z 240).

-

This compound: Monitor the corresponding transition for the labeled compound (e.g., m/z 318 -> m/z 243).

-

-

Optimize MS parameters (e.g., collision energy, declustering potential) for maximum signal intensity.

-

Data Analysis

-

Integrate the peak areas for both Dantrolene and this compound for each sample.

-

Calculate the peak area ratio (Dantrolene / this compound).

-

Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards.

-

Determine the concentration of Dantrolene in the unknown samples by interpolating their peak area ratios from the calibration curve.

Experimental Workflow Diagram

Caption: Workflow for Dantrolene quantification using LC-MS/MS.

References

- 1. What is the mechanism of Dantrolene Sodium? [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. Spectrometric Analysis of Dantrolene Sodium - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Stable Isotope Tracing Experiments Using LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. Tracing metabolic flux through time and space with isotope labeling experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dantrolene - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Isotope labeling experiments in metabolomics and fluxomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Historical and contemporary stable isotope tracer approaches to studying mammalian protein metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Dantrolene - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide on the Isotopic Purity and Enrichment of Dantrolene-13C3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic purity and enrichment of Dantrolene-13C3, a stable isotope-labeled internal standard essential for the accurate quantification of the skeletal muscle relaxant, dantrolene. This document outlines the quality specifications, analytical methodologies for determining isotopic purity, and the primary mechanism of action of dantrolene.

Introduction to this compound

This compound is a labeled version of dantrolene, where three carbon atoms in the hydantoin ring have been substituted with the stable isotope, carbon-13. This isotopic labeling makes it an ideal internal standard for use in quantitative bioanalytical assays, such as those employing liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS). Its primary application is in pharmacokinetic studies, drug metabolism research, and clinical monitoring of dantrolene levels. The key advantage of using a stable isotope-labeled internal standard is its ability to co-elute with the unlabeled analyte, thereby accounting for variations in sample preparation and instrument response.

Quantitative Data on Isotopic Purity and Enrichment

The quality of this compound is defined by its chemical and isotopic purity. While specific values are lot-dependent and should be confirmed by the Certificate of Analysis (CoA) from the supplier, the following tables represent typical specifications for high-quality this compound.

Table 1: General Specifications for this compound

| Parameter | Specification |

| Chemical Formula | C₁₁¹³C₃H₁₀N₄O₅ |

| Molecular Weight | 317.23 g/mol |

| CAS Number | 1185234-99-4 |

| Appearance | Yellow to Orange Solid |

| Chemical Purity | ≥98% (typically determined by HPLC) |

| Isotopic Purity | ≥99 atom % ¹³C |

Table 2: Representative Isotopic Distribution

This table illustrates a typical mass isotopomer distribution for this compound, which is used to confirm the level of isotopic enrichment. This data is typically generated using high-resolution mass spectrometry.

| Mass Isotopomer | Relative Abundance (%) |

| M+0 (Unlabeled) | < 0.1% |

| M+1 | < 1.0% |

| M+2 | < 5.0% |

| M+3 (¹³C₃) | > 94% |

Experimental Protocols

Detailed below are generalized experimental protocols for the determination of isotopic purity and enrichment of this compound using mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.

Isotopic Enrichment Analysis by Mass Spectrometry

Objective: To determine the isotopic enrichment and distribution of this compound.

Instrumentation: High-Resolution Mass Spectrometer (e.g., Orbitrap or TOF) coupled with an HPLC system.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

-

Further dilute the stock solution to a working concentration of 1 µg/mL in the same solvent.

-

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient to ensure separation from any potential impurities.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.

-

Scan Type: Full scan.

-

Mass Range: m/z 300-350.

-

Resolution: ≥ 60,000.

-

Data Analysis: Analyze the mass spectrum of the this compound peak to determine the relative abundances of the M+0, M+1, M+2, and M+3 isotopomers.

-

Isotopic Purity Assessment by NMR Spectroscopy

Objective: To confirm the position of the ¹³C labels and assess the overall isotopic purity.

Instrumentation: High-field NMR Spectrometer (e.g., 400 MHz or higher) equipped with a ¹³C probe.

Methodology:

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆).

-

-

¹³C NMR Spectroscopy:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

The spectrum should show three significantly enhanced signals corresponding to the ¹³C-labeled positions in the hydantoin ring.

-

The absence of significant signals at the chemical shifts corresponding to the unlabeled carbon positions in the hydantoin ring confirms high isotopic enrichment.

-

-

¹H NMR Spectroscopy:

-

Acquire a ¹H NMR spectrum.

-

The signals of protons attached to or near the ¹³C-labeled carbons may show coupling (J-coupling), providing further confirmation of the label positions.

-

Visualization of Dantrolene's Mechanism of Action

Dantrolene exerts its therapeutic effect by modulating intracellular calcium levels. The following diagram illustrates the signaling pathway affected by dantrolene.

The Role of Dantrolene-13C3 in Elucidating Malignant Hyperthermia Pathophysiology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Malignant hyperthermia (MH) is a life-threatening pharmacogenetic disorder characterized by a hypermetabolic state triggered by certain volatile anesthetics and depolarizing muscle relaxants in susceptible individuals.[1] The underlying cause is primarily linked to mutations in the ryanodine receptor type 1 (RYR1), the calcium release channel of the sarcoplasmic reticulum in skeletal muscle.[1] These mutations lead to an uncontrolled release of calcium, causing sustained muscle contraction, rapid temperature increase, and severe metabolic acidosis.[2] Dantrolene is the only specific and effective treatment for an MH crisis, acting as a direct skeletal muscle relaxant by inhibiting the RYR1 channel.[3]

Understanding the precise pharmacokinetics and pharmacodynamics of dantrolene is crucial for optimizing treatment strategies and developing new therapeutic interventions. Stable isotope-labeled compounds, such as Dantrolene-13C3, are invaluable tools in this research. This technical guide provides an in-depth overview of the application of this compound in studying the pathophysiology of MH, with a focus on its use in quantitative analysis, experimental protocols, and the signaling pathways involved.

Physicochemical Properties of this compound

This compound is a stable isotope-labeled version of dantrolene, where three carbon atoms in the hydantoin ring are replaced with the heavy isotope, carbon-13. This labeling does not significantly alter the chemical properties of the molecule but provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based quantification.

| Property | Value | Reference |

| Molecular Formula | C₁₁¹³C₃H₁₀N₄O₅ | [4] |

| Molecular Weight | 317.23 g/mol | [4] |

| CAS Number | 1185234-99-4 | [4] |

| Appearance | Crystalline solid | [5] |

| Solubility | Low in water | [5] |

| pKa | ~7.5 | [6] |

Malignant Hyperthermia Signaling Pathway and Dantrolene's Mechanism of Action

Malignant hyperthermia is triggered by an abnormal response of the skeletal muscle to certain anesthetic agents. The core of the pathophysiology lies in the dysregulation of intracellular calcium homeostasis.

Dantrolene exerts its therapeutic effect by directly binding to the ryanodine receptor, stabilizing it in a closed state and thereby reducing the uncontrolled release of calcium from the sarcoplasmic reticulum.[3] This action effectively uncouples muscle excitation from contraction, alleviating the hypermetabolic state.

Quantitative Analysis using this compound

The primary application of this compound is as an internal standard in isotope dilution mass spectrometry (ID-MS) for the accurate quantification of dantrolene in biological matrices such as plasma, serum, and tissue homogenates.[7] This technique is considered the gold standard for quantitative analysis due to its high precision and accuracy.

Experimental Protocol: Quantification of Dantrolene in Plasma using LC-MS/MS with this compound

This protocol outlines a general procedure for the analysis of dantrolene concentrations in plasma samples, for example, from a patient treated for MH or from an animal model study.

-

Sample Preparation:

-

To 100 µL of plasma sample, add 10 µL of a known concentration of this compound solution (e.g., 1 µg/mL in methanol) as the internal standard.

-

Add 300 µL of acetonitrile to precipitate plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Use a C18 reverse-phase column.

-

Employ a gradient elution with a mobile phase consisting of (A) 0.1% formic acid in water and (B) acetonitrile.

-

The flow rate is typically set between 0.2-0.5 mL/min.

-

-

Mass Spectrometry (MS/MS):

-

Utilize a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in negative or positive ion mode.

-

Optimize the instrument parameters for the detection of both dantrolene and this compound.

-

Monitor specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode for both the analyte and the internal standard.

-

-

-

Quantification:

-

The concentration of dantrolene in the sample is determined by calculating the peak area ratio of the analyte to the internal standard (this compound).

-

This ratio is then compared to a calibration curve prepared by analyzing samples with known concentrations of dantrolene and a fixed concentration of the internal standard.

-

Pharmacokinetic and Pharmacodynamic Data for Dantrolene

The use of this compound as an internal standard allows for the precise determination of key pharmacokinetic and pharmacodynamic parameters of dantrolene. Below are tables summarizing relevant quantitative data from studies on unlabeled dantrolene.

Pharmacokinetic Parameters of Intravenous Dantrolene in Humans

| Parameter | Value | Subject Population | Reference |

| Volume of Distribution (Vd) | 0.51 L/kg | 14-year-old male with MH | [8] |

| Clearance (CL) | 0.33 mL/(min*kg) | 14-year-old male with MH | [8] |

| Elimination Half-life (t₁/₂) | ~5 hours | Adults with MH | [9] |

| Therapeutic Serum Concentration | ~1 µg/mL (1000 ng/mL) | Patients with MH | [9] |

In Vitro Efficacy of Dantrolene

| Parameter | Value | Experimental System | Reference |

| IC₅₀ for RyR2 Inhibition | 160 nM | Single-channel recordings (with Calmodulin) | [10] |

| IC₅₀ for RyR2 Inhibition | 0.16 ± 0.03 µM | Single-channel recordings (with Calmodulin) | [11] |

| IC₅₀ for Ca²⁺ Leak Inhibition | 0.3 µmol/L | Failing dog heart SR vesicles | [12] |

| Effective Concentration | 6.2 x 10⁻⁶ M (6.2 µM) | Halothane-induced contracture in MHS swine muscle | [13] |

Conclusion

This compound is an essential tool for researchers and drug developers working on malignant hyperthermia. Its use as an internal standard in isotope dilution mass spectrometry provides the accuracy and precision required for definitive pharmacokinetic and pharmacodynamic studies of dantrolene. By enabling reliable quantification of the drug in biological systems, this compound facilitates a deeper understanding of its mechanism of action, aids in the optimization of dosing regimens, and supports the development of novel therapies for this life-threatening condition. The detailed protocols and data presented in this guide serve as a valuable resource for the scientific community dedicated to advancing the treatment of malignant hyperthermia.

References

- 1. Ryanodine receptor mutations in malignant hyperthermia and central core disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Functional analysis of RYR1 variants linked to malignant hyperthermia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Dantrolene Sodium? [synapse.patsnap.com]

- 4. This compound | C14H10N4O5 | CID 46780561 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Dantrolene | C14H10N4O5 | CID 6914273 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. derangedphysiology.com [derangedphysiology.com]

- 7. restek.com [restek.com]

- 8. Pharmacokinetics of Dantrolene in the Plasma Exchange Treatment of Malignant Hyperthermia in a 14-Year-Old Chinese Boy: A Case Report and Literature Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.hres.ca [pdf.hres.ca]

- 10. rupress.org [rupress.org]

- 11. Essential Role of Calmodulin in RyR Inhibition by Dantrolene - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Dantrolene, a therapeutic agent for malignant hyperthermia, markedly improves the function of failing cardiomyocytes by stabilizing inter-domain interactions within the ryanodine receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Porcine malignant hyperthermia: effect of dantrolene sodium on in-vitro halothane-induced contraction of susceptible muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Dantrolene and its Isotopic Variant, Dantrolene-13C3, in Neuroprotection and Neurodegenerative Disease Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dantrolene, a hydantoin derivative and a clinically used muscle relaxant, has garnered significant attention for its neuroprotective properties. Its primary mechanism of action involves the inhibition of ryanodine receptors (RyRs), leading to the modulation of intracellular calcium homeostasis. Dysregulation of calcium signaling is a key pathological feature in a host of neurodegenerative diseases, including Alzheimer's disease, Huntington's disease, and Parkinson's disease, as well as in acute neuronal injury models like ischemia and excitotoxicity. This technical guide provides a comprehensive overview of the use of Dantrolene in neuroprotection and neurodegenerative disease research. It details the underlying signaling pathways, presents quantitative data from key studies in a structured format, and offers detailed experimental protocols. Furthermore, this guide clarifies the specific role of Dantrolene-13C3 as a stable isotope-labeled internal standard for the accurate quantification of Dantrolene in pharmacokinetic and bioanalytical studies, a critical aspect for drug development and preclinical research.

Introduction: The Significance of Dantrolene in Neuroprotection

Neurodegenerative diseases are characterized by the progressive loss of structure and function of neurons. A converging point in the pathophysiology of many of these disorders is the disruption of intracellular calcium (Ca2+) homeostasis.[1] Elevated cytosolic Ca2+ levels can trigger a cascade of detrimental events, including excitotoxicity, mitochondrial dysfunction, activation of apoptotic pathways, and neuroinflammation, ultimately leading to neuronal death.[2]

Dantrolene emerges as a promising therapeutic candidate by directly targeting a key regulator of intracellular Ca2+ release, the ryanodine receptor (RyR).[1] RyRs are large ion channels located on the membrane of the endoplasmic reticulum (ER) in neurons and the sarcoplasmic reticulum (SR) in muscle cells.[3] Dantrolene selectively inhibits RyR1 and RyR3 isoforms, which are expressed in the brain, thereby preventing the excessive release of Ca2+ from intracellular stores.[3] This action helps to restore Ca2+ homeostasis and mitigate the downstream neurotoxic effects.

The Role of this compound: A Tool for Precision

While Dantrolene is the active pharmaceutical ingredient investigated for its neuroprotective effects, This compound serves a distinct and crucial role in the research and development process. This compound is a stable isotope-labeled (SIL) analog of Dantrolene, where three carbon atoms in the molecule are replaced with the heavier carbon-13 isotope.

The chemical and biological properties of this compound are nearly identical to those of unlabeled Dantrolene. However, its increased mass allows it to be distinguished from the unlabeled drug by mass spectrometry (MS).[4] This property makes this compound an ideal internal standard for quantitative bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][5]

In pharmacokinetic studies, which are essential for determining the absorption, distribution, metabolism, and excretion (ADME) of a drug, this compound is added to biological samples (e.g., plasma, brain tissue) at a known concentration.[4] By comparing the MS signal of the unlabeled Dantrolene to that of the known amount of this compound, researchers can accurately and precisely quantify the concentration of Dantrolene in the sample, correcting for variations in sample preparation and instrument response.[6][7]

Mechanism of Action and Signaling Pathways

Dantrolene exerts its neuroprotective effects primarily by inhibiting RyRs and subsequently modulating intracellular Ca2+ signaling. The downstream consequences of this action are multifaceted and impact several key pathways involved in neuronal survival and death.

Inhibition of Ryanodine Receptors and Calcium Homeostasis

Neurodegenerative conditions are often associated with the over-activation of RyRs, leading to a sustained leakage of Ca2+ from the ER into the cytosol.[8] Dantrolene binds to the RyR channel complex, stabilizing its closed state and reducing the probability of channel opening.[3] This action effectively curtails the excessive Ca2+ release, thereby restoring normal intracellular Ca2+ levels.[1]

dot

Caption: Dantrolene's primary mechanism of action.

Attenuation of Excitotoxicity

Excitotoxicity is a process of neuronal injury and death resulting from the excessive stimulation of excitatory amino acid receptors, primarily glutamate receptors.[1] In conditions like ischemia, glutamate levels rise, leading to the over-activation of NMDA and AMPA receptors and a massive influx of Ca2+. This influx, coupled with Ca2+ release from the ER, creates a vicious cycle of Ca2+ overload. Dantrolene, by blocking the ER Ca2+ release component, helps to break this cycle and protect neurons from glutamate-induced toxicity.[1]

dot

Caption: Dantrolene's role in mitigating excitotoxicity.

Inhibition of Apoptotic Pathways

Sustained high levels of cytosolic Ca2+ can activate various enzymes that contribute to apoptosis, or programmed cell death. These include calpains and caspases. Dantrolene's ability to lower cytosolic Ca2+ can prevent the activation of these pro-apoptotic enzymes. Furthermore, some studies suggest that Dantrolene may upregulate the expression of anti-apoptotic proteins like Bcl-2, further promoting neuronal survival.[9]

Caption: Experimental workflow for in vitro neuroprotection assay.

In Vivo Neuroprotection in an Alzheimer's Disease Mouse Model

Objective: To evaluate the long-term effects of Dantrolene on neuropathology and cognitive function in a transgenic mouse model of Alzheimer's disease (e.g., 3xTg-AD or 5XFAD).

Materials:

-

Transgenic AD mice and wild-type littermates

-

Dantrolene sodium salt

-

Vehicle (e.g., sterile water or PBS with a solubilizing agent)

-

Oral gavage needles

-

Behavioral testing apparatus (e.g., Morris water maze, Y-maze)

-

Perfusion solutions (PBS and 4% paraformaldehyde)

-

Cryostat or microtome

-

Antibodies for immunohistochemistry (e.g., anti-Aβ, anti-phospho-tau, anti-NeuN)

-

Microscope

Protocol:

-

Animal Dosing:

-

Randomly assign mice to treatment groups (e.g., wild-type + vehicle, wild-type + Dantrolene, AD + vehicle, AD + Dantrolene).

-

Prepare a solution of Dantrolene in the vehicle at the desired concentration (e.g., for a 5 mg/kg dose).

-

Administer Dantrolene or vehicle via oral gavage daily or on a specified schedule for a long-term period (e.g., 3-6 months).

-

-

Behavioral Testing:

-

After the treatment period, perform a battery of behavioral tests to assess cognitive function.

-

Morris Water Maze: Assess spatial learning and memory.

-

Y-maze: Evaluate short-term working memory.

-

-

Tissue Collection and Preparation:

-

Anesthetize the mice and perform transcardial perfusion with PBS followed by 4% paraformaldehyde.

-

Dissect the brains and post-fix them in 4% paraformaldehyde overnight.

-

Cryoprotect the brains in a sucrose solution.

-

Section the brains using a cryostat or microtome.

-

-

Immunohistochemistry:

-

Perform immunohistochemical staining on brain sections for:

-

Amyloid plaques: Using an anti-Aβ antibody.

-

Neurofibrillary tangles: Using an anti-phospho-tau antibody.

-

Neuronal loss: Using an anti-NeuN antibody.

-

-

Visualize the staining using appropriate secondary antibodies and imaging techniques.

-

-

Data Analysis:

-

Quantify the plaque load, tangle pathology, and neuronal numbers in specific brain regions (e.g., hippocampus, cortex).

-

Analyze the behavioral data to determine differences between treatment groups.

-

dot

Caption: Experimental workflow for in vivo neuroprotection study.

Calcium Imaging with Fura-2 AM

Objective: To measure changes in intracellular calcium concentration in response to stimuli and the effect of Dantrolene.

Materials:

-

Cultured neurons on coverslips

-

Fura-2 AM (acetoxymethyl ester)

-

Pluronic F-127

-

HEPES-buffered saline solution (HBSS)

-

Fluorescence microscope with an excitation filter wheel (for 340 nm and 380 nm) and an emission filter (around 510 nm)

-

Imaging software for ratiometric analysis

-

Stimulants (e.g., KCl, glutamate, caffeine)

Protocol:

-

Dye Loading:

-

Prepare a Fura-2 AM loading solution (e.g., 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS).

-

Incubate the cultured neurons in the loading solution for 30-45 minutes at 37°C in the dark.

-

Wash the cells with HBSS to remove extracellular dye and allow for de-esterification of the Fura-2 AM for at least 30 minutes.

-

-

Imaging:

-

Mount the coverslip with the loaded cells onto the microscope stage.

-

Excite the cells alternately with 340 nm and 380 nm light and capture the fluorescence emission at 510 nm.

-

Record a baseline fluorescence ratio (F340/F380) for a few minutes.

-

-

Stimulation and Dantrolene Treatment:

-

Apply a stimulant (e.g., KCl to induce depolarization) to the cells and record the change in the F340/F380 ratio.

-

To test the effect of Dantrolene, pre-incubate the cells with Dantrolene before applying the stimulant and compare the Ca2+ response to that of untreated cells.

-

-

Data Analysis:

-

The ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380) is proportional to the intracellular Ca2+ concentration.

-

Plot the F340/F380 ratio over time to visualize the calcium transients.

-

dot```dot graph Calcium_Imaging_Workflow { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Load [label="Load Neurons with Fura-2 AM"]; Wash [label="Wash and De-esterify"]; Baseline [label="Record Baseline Fluorescence\n(F340/F380)"]; Treat [label="Treat with Dantrolene (optional)"]; Stimulate [label="Apply Stimulant (e.g., KCl)"]; Record [label="Record Fluorescence Changes"]; Analyze [label="Analyze F340/F380 Ratio"]; End [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Start -> Load; Load -> Wash; Wash -> Baseline; Baseline -> Treat; Treat -> Stimulate; Stimulate -> Record; Record -> Analyze; Analyze -> End; }

References

- 1. Dantrolene: mechanisms of neuroprotection and possible clinical applications in the neurointensive care unit - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Neuroprotective effects of dantrolene in neurodegenerative disease: Role of inhibition of pathological inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dantrolene inhibition of ryanodine receptor Ca2+ release channels. Molecular mechanism and isoform selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 5. augusta.elsevierpure.com [augusta.elsevierpure.com]

- 6. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. crimsonpublishers.com [crimsonpublishers.com]

- 8. Modulating ryanodine receptors with dantrolene attenuates neuronopathic phenotype in Gaucher disease mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Neuronal apoptosis induced by pharmacological concentrations of 3-hydroxykynurenine: characterization and protection by dantrolene and Bcl-2 overexpression - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Throughput Quantification of Dantrolene in Human Plasma using LC-MS/MS with a Stable Isotope-Labeled Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Dantrolene in human plasma. The method utilizes a stable isotope-labeled internal standard, Dantrolene-13C3, to ensure high accuracy and precision. Two detailed protocols for sample preparation are provided: protein precipitation and liquid-liquid extraction, offering flexibility for different laboratory workflows and sample complexities. The method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications requiring reliable determination of Dantrolene concentrations. All quantitative data is summarized in clear, structured tables, and the experimental workflow is visualized using a DOT language diagram.

Introduction

Dantrolene is a postsynaptic muscle relaxant that is primarily used in the treatment of malignant hyperthermia, a rare but life-threatening condition triggered by certain anesthetics. It is also used to manage muscle spasticity associated with conditions such as spinal cord injury, stroke, cerebral palsy, and multiple sclerosis. Accurate and precise quantification of Dantrolene in biological matrices is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies, as well as for therapeutic drug monitoring to ensure optimal dosing and patient safety.

LC-MS/MS has become the gold standard for bioanalytical quantification due to its high sensitivity, selectivity, and throughput. The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the preferred approach to correct for matrix effects, extraction variability, and instrument response fluctuations, thereby ensuring the highest level of accuracy and precision in quantitative results.[1][2]

This application note provides a comprehensive and detailed protocol for the determination of Dantrolene in human plasma using LC-MS/MS with this compound as the internal standard.

Experimental

Materials and Reagents

-

Dantrolene sodium salt (Reference Standard)

-

This compound (Internal Standard)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Methyl tert-butyl ether (MTBE) (HPLC grade)

-

Human plasma (K2-EDTA)

-

Deionized water (18.2 MΩ·cm)

Stock and Working Solutions

-

Dantrolene Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Dantrolene sodium salt in methanol.

-

This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.

-

Working Solutions: Prepare serial dilutions of the Dantrolene stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound in acetonitrile for protein precipitation or in the appropriate solvent for liquid-liquid extraction.

Sample Preparation

Two distinct and validated methods for plasma sample preparation are presented below.

This method is rapid and suitable for high-throughput analysis.

-